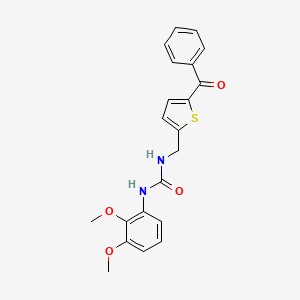
1-((5-Benzoylthiophen-2-yl)methyl)-3-(2,3-dimethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((5-Benzoylthiophen-2-yl)methyl)-3-(2,3-dimethoxyphenyl)urea is a synthetic compound that has gained significant attention in recent years due to its potential uses in scientific research. The compound is commonly referred to as BTM-1, and it has been shown to have a range of biochemical and physiological effects that make it a valuable tool for investigating various biological processes.
科学的研究の応用
Urea Derivatives and Their Importance in Medicinal Chemistry
1-((5-Benzoylthiophen-2-yl)methyl)-3-(2,3-dimethoxyphenyl)urea is a compound that belongs to the class of urea derivatives, which are known for their broad spectrum of biological activities. Urea derivatives, including thiophene and benzothiazole analogs, are crucial in the field of medicinal chemistry due to their significant role in drug design and development. These compounds have been studied for their potential therapeutic applications across various diseases and conditions, illustrating the importance of urea derivatives in the pharmaceutical industry.
The synthesis and biological importance of 2-(thio)ureabenzothiazoles highlight the wide range of pharmacological activities associated with these compounds. For instance, Frentizole, a derivative used for treating rheumatoid arthritis and systemic lupus erythematosus, showcases the medicinal potential of these molecules. Moreover, urea derivatives like Bentaluron and Bethabenthiazuron serve as commercial fungicides and herbicides, demonstrating the versatility of these compounds beyond pharmaceuticals to agriculture and preservation (Rosales-Hernández et al., 2022).
Urea in Drug Design: Modulating Biological Targets
Urea's unique hydrogen bonding capabilities make it an invaluable functional group in drug-target interactions. Its incorporation into small molecules can significantly modulate selectivity, stability, toxicity, and pharmacokinetic profiles of lead compounds. Various urea derivatives have been explored as modulators of biological targets such as kinases, NAMPT, soluble epoxide hydrolases, and epigenetic enzymes, among others. This underscores urea's critical role in medicinal chemistry, where rational drug design approaches leverage its structural motif to develop new pharmacophores with enhanced therapeutic potential (Jagtap et al., 2017).
Urea's Role in Addressing Health Challenges
Research on urea derivatives extends beyond their application in drug development to their potential in addressing global health challenges. For example, urease inhibitors, which include certain urea derivatives, have been studied for their potential in treating gastric and urinary tract infections caused by Helicobacter pylori and Proteus species, respectively. This illustrates the broader impact of urea derivatives in developing treatments for conditions that affect millions worldwide, further emphasizing the compound's significance in scientific research and healthcare (Kosikowska & Berlicki, 2011).
特性
IUPAC Name |
1-[(5-benzoylthiophen-2-yl)methyl]-3-(2,3-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-26-17-10-6-9-16(20(17)27-2)23-21(25)22-13-15-11-12-18(28-15)19(24)14-7-4-3-5-8-14/h3-12H,13H2,1-2H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCKDOSGFWKBMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2798146.png)
![N-benzyl-2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2798147.png)

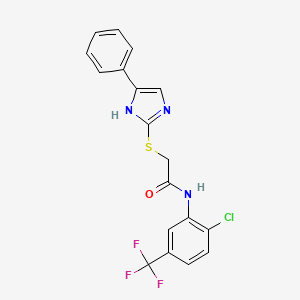
![2,2-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2798154.png)
![N-(3-methoxyphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2798156.png)
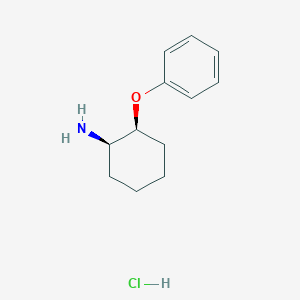
![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2798159.png)
![(E)-2-(7-(but-2-en-1-yl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2798160.png)
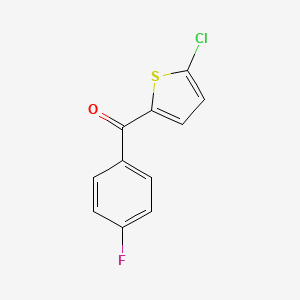
![2-(((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2798163.png)

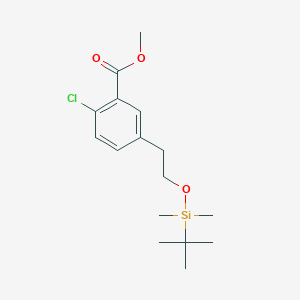
![(Z)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2798168.png)